![molecular formula C10H11N3S B11896926 N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)
N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide typically involves the reaction of benzo[d]thiazole derivatives with appropriate formimidamide precursors. One common method involves the condensation of 2-aminobenzothiazole with N,N-dimethylformamide dimethyl acetal under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the formimidamide group.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing thiazole and benzo derivatives exhibit notable antimicrobial activity. N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties. For instance, derivatives of this compound have shown minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial effects .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. Notably, some derivatives have been found to outperform standard chemotherapy agents in terms of potency, with IC50 values significantly lower than those of established drugs like 5-fluorouracil (5-FU) . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, particularly with transition metals such as palladium. Studies have characterized its interactions with palladium(II) ions, revealing that it can form stable chelates through multiple donor sites (nitrogen and sulfur atoms). These complexes are significant for their catalytic properties and potential applications in organic synthesis . The stability and electronic properties of these complexes have been thoroughly analyzed using spectrophotometric methods, contributing to a deeper understanding of their behavior in solution.
Case Study 1: Antibacterial Evaluation
In a study assessing the antibacterial efficacy of various thiazole derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 1.27 µM, showcasing its potential as a new antibacterial agent .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer effects of this compound derivatives against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values below 5 µM, indicating strong anticancer activity compared to traditional chemotherapy agents .
Mechanism of Action
The mechanism of action of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation and topoisomerase enzymes in cancer.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, leading to anti-inflammatory effects.
Comparison with Similar Compounds
N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Biological Activity
N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide (BTDF) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
BTDF features a benzo[d]thiazole moiety linked to a dimethylformimidamide group. Its molecular formula is C₁₁H₁₃N₃S, with a molecular weight of approximately 225.31 g/mol. The structure contributes to its interaction with various biological targets.
Synthesis of BTDF
The synthesis of BTDF typically involves multi-step reactions, often utilizing microwave irradiation for efficiency. The process includes the formation of the thiazole ring and subsequent functionalization to introduce the dimethylformimidamide group.
1. Antitumor Activity
BTDF has shown promising antitumor properties in various studies:
- In Vitro Studies : In a study evaluating several compounds for antitumor activity against lung cancer cell lines (A549, HCC827, NCI-H358), BTDF exhibited significant cytotoxic effects with IC₅₀ values in the low micromolar range. For example:
2. Antimicrobial Activity
BTDF and related compounds have demonstrated antimicrobial properties against various bacterial strains:
- Testing Methodology : Compounds were evaluated using broth microdilution techniques against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
- Results : Certain derivatives showed significant antibacterial activity, indicating potential use in treating bacterial infections .
3. Receptor Interaction
BTDF has been evaluated for its interaction with serotonin receptors:
- 5-HT₆ Receptor Antagonism : Compounds similar to BTDF have been synthesized as antagonists for the 5-HT₆ receptor, with some demonstrating high selectivity and potency (IC₅₀ values around 0.36 μM) .
The biological activity of BTDF is attributed to its ability to bind to specific receptors and inhibit enzyme activity:
- DNA Binding : Studies have shown that compounds with similar structures can bind to DNA, affecting its function and potentially leading to cell death in cancerous cells .
- Enzyme Inhibition : BTDF may also act as an inhibitor of various kinases, contributing to its antitumor effects .
1. Antitumor Efficacy in Cell Lines
A comprehensive study involving BTDF derivatives demonstrated their efficacy in reducing cell proliferation in three different lung cancer cell lines through both 2D and 3D culture methods.
Compound | Cell Line | IC₅₀ (μM) | Assay Type |
---|---|---|---|
BTDF | A549 | 2.12 ± 0.21 | 2D |
BTDF | HCC827 | 5.13 ± 0.97 | 2D |
BTDF | NCI-H358 | 0.85 ± 0.05 | 2D |
2. Antimicrobial Testing
In antimicrobial assays, BTDF derivatives were tested against various strains, showing promising results particularly against Staphylococcus aureus, which could lead to further development as antibacterial agents.
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H11N3S/c1-13(2)7-11-10-12-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3 |
InChI Key |
DCWDATDHZDWTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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